
5-ethynyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
There are several methods for synthesizing compounds similar to 5-ethynyl-2,3-dihydro-1H-indene. For instance, a series of novel dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerisation inhibitors . Another method involves six-steps with 49% overall yield, introducing two ethyl groups at the 5- and 6-positions via sequential regioselective Friedel−Crafts acetylations and hydrogenations of N-protected-2-aminoindan .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-ethynyl-2,3-dihydro-1H-indene are not well-documented .科学的研究の応用
Synthesis of Indene Derivatives
5-ethynyl-2,3-dihydro-1H-indene is an important intermediate in the synthesis of various indene derivatives. For instance, Khan and Wirth (2009) described a method to synthesize 3-iodo-1H-indene derivatives through iodonium-promoted 5-endo-dig carbocyclization, indicating the compound's relevance in creating cyclized products for further chemical reactions (Khan & Wirth, 2009).
Molecular Structure and Vibrational Study
Prasad et al. (2010) performed a detailed study on 2,3-dihydro-1H-indene, analyzing its molecular structure and vibrational characteristics using density functional theory. The study provided insights into the compound's geometric and electronic properties, aiding in understanding its reactivity and interaction with other molecules (Prasad et al., 2010).
Decarbonylative Cycloaddition Reactions
In a significant development, Hu et al. (2022) reported the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through a decarbonylative cycloaddition reaction. This process involves rhodium (I)-catalyzed direct carbon–carbon bond cleavage, demonstrating the compound's potential in novel synthetic pathways (Hu et al., 2022).
Catalysis and Polymerization
The compound also finds application in catalysis and the formation of polymers. For example, Madhushaw et al. (2004) described a Ruthenium-catalyzed cycloisomerization that transforms enynes into 1H-indene derivatives, showcasing its versatility in complex chemical transformations (Madhushaw et al., 2004). Additionally, Watanabe et al. (2010) utilized the compound in the [2 + 2 + 2] cycloaddition reactions to create a diverse range of polymerizable molecules, indicating its utility in material science and engineering (Watanabe et al., 2010).
特性
IUPAC Name |
5-ethynyl-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-6-7-10-4-3-5-11(10)8-9/h1,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVASHYUPQHESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethynyl-2,3-dihydro-1H-indene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

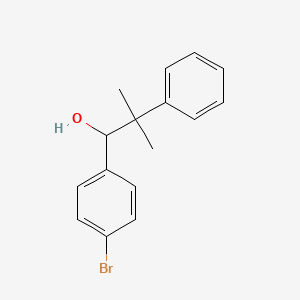
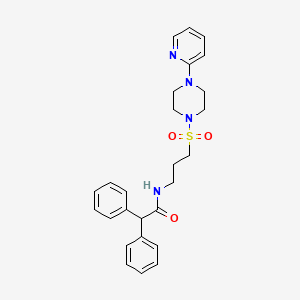
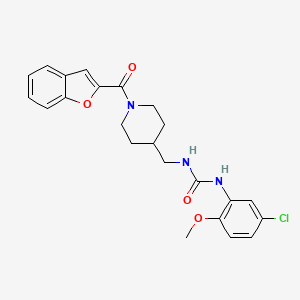
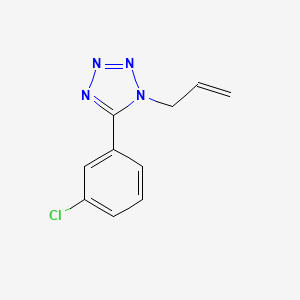
![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)
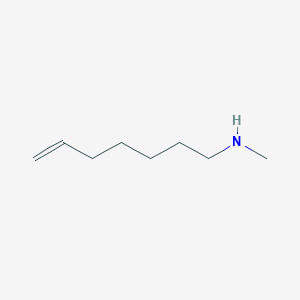

![Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B2534783.png)
![1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2534790.png)
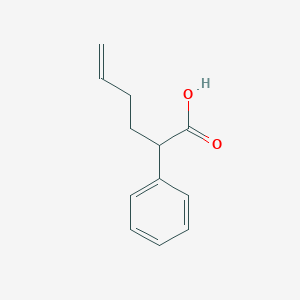
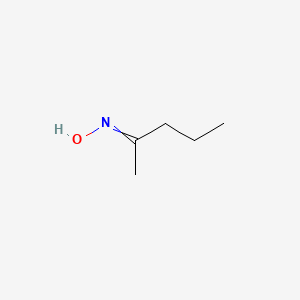
![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2534793.png)
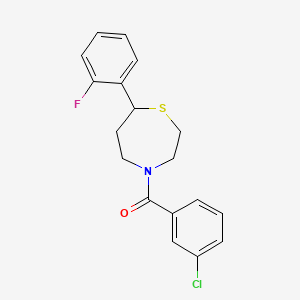
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2534795.png)